3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as 1H-13C heteronuclear couplings . This provides complimentary evidence for correct structural assignment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques such as IR spectroscopy and 1H NMR . For example, the yield of the synthesized compound was 84%, it formed yellow crystals, and had a melting point of 196–198°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyridine derivatives, involves reactions with different amines and compounds. These complex reactions result in the formation of a diverse array of chemical structures, expanding the possibilities for pharmaceutical and chemical research applications (Abdelhamid & Gomha, 2013).
Antimicrobial and Anti-inflammatory Activity
- Some derivatives of this chemical structure, particularly spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. Compounds with significant antimicrobial activity against S. aureus and anti-inflammatory effects superior to standard drugs like diclofenac have been identified (Mandzyuk et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
- The creation and characterization of heterocyclic compounds such as pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety have been achieved. These compounds add to the repertoire of heterocyclic molecules, which are crucial in medicinal chemistry and drug design (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antitumor and Anti-inflammatory Studies
- Research involving the synthesis of 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones has shown potential in antitumor and anti-inflammatory applications. These studies are crucial for developing new therapeutic agents (Horishny et al., 2020).
Molecular Docking and Anticancer Studies
- Molecular docking studies have been conducted on chromeno[4,3-b]pyridine derivatives, showing potential activity against breast cancer cell lines. Such research is instrumental in the development of new anticancer drugs (Ghani, Elmorsy, & Ibrahim, 2022).
Synthesis of Diverse Heterocycles
- Research also includes the efficient use of 1,2-dihaloazine synthons in the preparation of diverse heterocycle-fused 1,4-oxazepines, highlighting the versatility of these compounds in synthesizing medicinally important compounds (Sapegin et al., 2015).
Biochemical Impacts and Insecticidal Potential
- Studies on the biochemical impacts of sulfonamide thiazole derivatives, potentially used as insecticidal agents against the cotton leafworm, have been conducted. These studies contribute to the field of agricultural chemistry (Soliman et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-16-7-3-5-14(11-16)18-12-19-17-8-1-2-9-20(17)26-21(24(19)23-18)15-6-4-10-22-13-15/h1-11,13,19,21,25H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFOBAHMJAUJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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